3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide
Description
The compound 3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with methyl and 4-methylphenylamino groups. Its structure comprises:
- A benzene sulfonamide moiety (3-methyl-substituted).
- A central pyrimidine ring (4-methyl and 4-methylphenylamino substituents).
- A para-substituted phenyl linker bridging the sulfonamide and pyrimidine units.
Properties
IUPAC Name |
3-methyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c1-17-7-9-20(10-8-17)27-24-16-19(3)26-25(29-24)28-21-11-13-22(14-12-21)30-33(31,32)23-6-4-5-18(2)15-23/h4-16,30H,1-3H3,(H2,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAAWXOOLLKAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase which plays a crucial role in cell survival, differentiation, and migration.
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, thereby inhibiting its activity. This compound has been shown to be effective against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM.
Biochemical Pathways
By inhibiting RET, the compound disrupts several key biochemical pathways. RET is involved in multiple signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. These pathways play critical roles in cell proliferation, survival, and differentiation. Therefore, inhibition of RET can lead to the suppression of these pathways, potentially leading to the inhibition of tumor growth.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
Physicochemical and Functional Implications
Substituent Effects on Lipophilicity: The target compound’s 3-methylbenzene sulfonamide and 4-methylphenylamino groups enhance lipophilicity compared to the 4-methoxybenzene sulfonamide in CAS 923216-86-8 . Methoxy groups are less hydrophobic than methyl, favoring aqueous solubility.
Steric and Electronic Modifications :
- The chromen-4-one and fluorophenyl groups in the compound from increase steric bulk and electron-withdrawing effects, which may enhance target binding affinity but reduce metabolic stability .
- Dimethoxypyrimidine in the benzoic acid derivative () alters electronic distribution, possibly affecting π-π stacking interactions in biological targets .
Molecular Weight and Bioavailability: The target compound (474.6 g/mol) lies within the acceptable range for oral bioavailability, whereas the chromenone-containing analog (589.1 g/mol) may face challenges due to higher molecular weight .
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